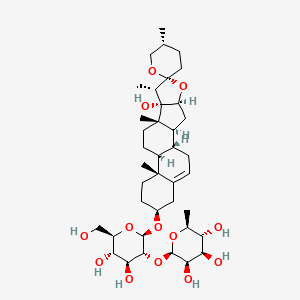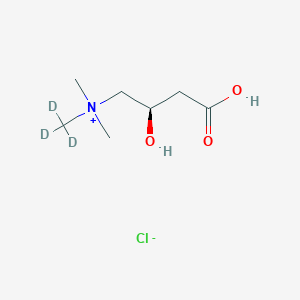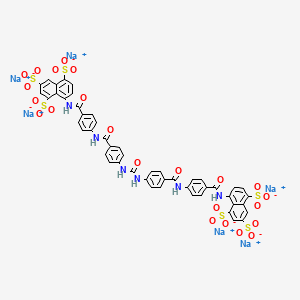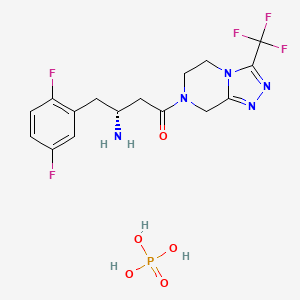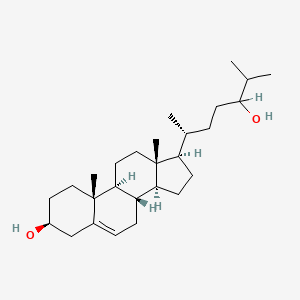
24-ヒドロキシコレステロール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
24-Hydroxycholesterol is crucial for cholesterol homeostasis, especially in the brain where it is synthesized and plays a pivotal role in the secretion of cholesterol from the brain. It acts as a liver X receptor (LXR) agonist, influencing cholesterol metabolism significantly (Cook et al., 2009).
Synthesis Analysis
The enzyme cytochrome P450 46A1 (CYP46A1) in neurons mainly produces 24-Hydroxycholesterol. This enzymatic activity facilitates the conversion of cholesterol into 24-OHChol, which is essential for cholesterol turnover in the vertebrate central nervous system (Russell et al., 2009).
Molecular Structure Analysis
24-Hydroxycholesterol possesses a specific molecular structure that allows it to play a unique role in cholesterol metabolism. Its hydroxylated form at the 24th carbon position distinguishes it from cholesterol, enabling its function as a brain-derived cholesterol metabolite and signaling molecule.
Chemical Reactions and Properties
24-OHChol undergoes sulfation, which is a significant metabolic pathway affecting its role in LXR activation and cholesterol homeostasis. It can form monosulfates and disulfates, which have different effects on LXR activation and potentially on the regulation of cholesterol levels in the body (Cook et al., 2009).
Physical Properties Analysis
The physical properties of 24-OHChol, including its solubility and transport in the bloodstream, are influenced by its molecular structure. It is primarily transported by apolipoproteins to the liver, where it can be converted into bile acids or excreted, highlighting its solubility and transport mechanisms which are crucial for its function in cholesterol homeostasis.
Chemical Properties Analysis
24-Hydroxycholesterol's chemical properties, such as its reactivity with other molecules and its enzymatic conversion to other metabolites, are vital for its role in the brain and overall cholesterol metabolism. For instance, its conversion by CYP7A1 to 7alpha-hydroxylated derivatives indicates its involvement in bile acid biosynthesis, reflecting its broad impact on cholesterol metabolism and homeostasis (Norlin et al., 2000).
科学的研究の応用
アルツハイマー病における役割
24-OHCは、アルツハイマー病(AD)の病因において重要な役割を果たします。 24-OHCは、SIRT1/PGC1α/Nrf2経路を介してタウのプロテアソーム依存性分解を誘導することが示されています {svg_1}。 これは、24-OHCがタウの分解に寄与し、過リン酸化タウの神経毒性蓄積を防ぎ、神経変性を抑制する可能性を示唆しています {svg_2}.
神経保護効果
24-OHCは、神経保護効果があるとされています。 PGC1αとNrf2の発現およびタンパク質レベル、ならびにNrf2の核移行を増加させることができます {svg_3}。これは、24-OHCが神経細胞に対して保護効果を持つ可能性を示唆しています。
コレステロール代謝における役割
24-OHCは、脳ステロールとしても知られており、コレステロール酸化の産物です。 脳コレステロールの恒常性を維持する上で重要な役割を果たしています {svg_4}。 これは、神経機能と脳の発達に不可欠です {svg_5}.
AD病因における議論の余地のある役割
24-OHCは神経保護効果を示すことが示されていますが、AD病因における役割は議論の余地があります。 いくつかの研究では、24-OHCが神経炎症、アミロイドβ(Aβ)ペプチド産生、酸化ストレス、細胞死を促進することが示唆されています {svg_6}。 しかし、タウの過リン酸化とAβ産生を防ぐことも示されています {svg_7}.
脳機能におけるシグナル伝達分子
24-OHCは脳における主要なオキシステロールであり、脳機能にとって非常に重要なシグナル伝達分子です {svg_8}.
疾患進行における役割
AD脳では、24-OHCのレベルが有意に低下しており、これは神経細胞の消失によるものと考えられます {svg_9}。 これは、24-OHCレベルの維持が、疾患の進行を遅らせるために重要である可能性を示唆しています {svg_10}.
作用機序
Target of Action
24-Hydroxycholesterol, also known as cholest-5-ene-3,24-diol or cerebrosterol, is an endogenous oxysterol produced by neurons in the brain to maintain cholesterol homeostasis . The primary targets of 24-Hydroxycholesterol are N-Methyl-D-Aspartate receptors (NMDARs), which are glutamate-gated ion channels critical to the regulation of excitatory synaptic function in the central nervous system . It also targets liver X receptors, a class of nuclear receptors that sense oxysterols .
Mode of Action
24-Hydroxycholesterol acts as a potent, direct, and selective positive allosteric modulator of NMDARs . As an agonist of liver X receptors, it can regulate the expression of SREBP mRNA and protein, which in turn regulate cholesterol synthesis and fatty acid synthesis .
Biochemical Pathways
24-Hydroxycholesterol is produced by a hydroxy group substitution at carbon number 24 in cholesterol, catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) . It binds to apolipoproteins such as apoE, apoJ, and apoA1 to form HDL-like complexes . This production serves as one of several counterbalancing mechanisms for cholesterol synthesis in the brain .
Pharmacokinetics
After entering general blood circulation and traveling to the liver, 24-Hydroxycholesterol can be sulfated, glucuronidated, or converted into bile acids, which can ultimately be excreted . The plasmatic concentration of 24-Hydroxycholesterol results in the balance between cerebral production and liver elimination .
Result of Action
24-Hydroxycholesterol may participate in several aspects of brain development and function, such as axon and dendrite growth or synaptogenesis . It also acts as a positive allosteric modulator of NMDA receptors . Regulation of 24-Hydroxycholesterol metabolism in neurons may play a role in their health and function, as well as their response to injury or disease .
Action Environment
The action of 24-Hydroxycholesterol is influenced by the environment within the brain. It is produced by neurons in the brain to maintain cholesterol homeostasis . Blood plasma levels of 24-Hydroxycholesterol may be altered after acute brain injuries such as stroke or in neurodegenerative diseases such as Alzheimer’s disease, Huntington’s disease, and multiple sclerosis .
特性
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMKBFJCNLRTC-GHMQSXNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


